3-Fluoro-D-(2-2H)alanine benzenesulphonate

Deuterium Kinetic Isotope Effect D-Amino Acid Oxidase Metabolic Stability

3-Fluoro-D-(2-²H)alanine benzenesulphonate (CAS 59189-06-9) is the benzenesulphonate salt of 2-deutero-3-fluoro-D-alanine, also known historically as fludalanine or MK‑0641. This synthetic, β-fluorinated, Cα‑deuterated D‑amino acid acts as a mechanism-based, irreversible inhibitor of bacterial alanine racemase, an enzyme essential for supplying D‑alanine for peptidoglycan biosynthesis.

Molecular Formula C9H12FNO5S
Molecular Weight 266.27 g/mol
CAS No. 59189-06-9
Cat. No. B12653166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-D-(2-2H)alanine benzenesulphonate
CAS59189-06-9
Molecular FormulaC9H12FNO5S
Molecular Weight266.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)O.C(C(C(=O)O)N)F
InChIInChI=1S/C6H6O3S.C3H6FNO2/c7-10(8,9)6-4-2-1-3-5-6;4-1-2(5)3(6)7/h1-5H,(H,7,8,9);2H,1,5H2,(H,6,7)/t;2-/m.0/s1/i;2D
InChIKeyXOXBTKOKBQADJP-RFHPMPFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-D-(2-²H)alanine Benzenesulphonate (CAS 59189-06-9): A Site-Specifically Deuterated, Enantiomerically Pure Antibacterial Alanine Analog


3-Fluoro-D-(2-²H)alanine benzenesulphonate (CAS 59189-06-9) is the benzenesulphonate salt of 2-deutero-3-fluoro-D-alanine, also known historically as fludalanine or MK‑0641. This synthetic, β-fluorinated, Cα‑deuterated D‑amino acid acts as a mechanism-based, irreversible inhibitor of bacterial alanine racemase, an enzyme essential for supplying D‑alanine for peptidoglycan biosynthesis . The compound is distinguished from its close structural analogs by the combination of D‑stereochemistry (required for antibacterial activity in vivo), site-specific deuteration at the α‑carbon (introduced to retard oxidative metabolism by D‑amino acid oxidase), and formulation as the benzenesulphonate salt (a pharmaceutically acceptable salt form described in the foundational Merck patent literature) .

Why 3-Fluoro-D-(2-²H)alanine Benzenesulphonate Cannot Be Interchanged with Non-Deuterated or Racemic 3-Fluoroalanine Analogs in Research and Reference-Standard Applications


Generic substitution of 3-fluoro-D-(2-²H)alanine benzenesulphonate with non-deuterated 3-fluoro-D-alanine, its racemic (D,L) mixture, or the L‑enantiomer introduces critical differences in metabolic stability, in vivo toxicity, target-enzyme inactivation kinetics, and formulation behavior that render the compounds non-interchangeable for rigorous scientific or industrial use. The deuterium kinetic isotope effect at the Cα position directly slows D‑amino acid oxidase-mediated oxidative defluorination, reducing liberation of fluoride ion and the neurotoxic metabolite 3-fluorolactate, a differentiation that was the explicit rationale for clinical development of the deuterated form . The L‑isomer not only lacks in vivo antibacterial efficacy, but was reported to be lethal to infected animals at moderate doses, while the D‑isomer retains protective antibacterial activity . The benzenesulphonate salt further provides a defined crystalline counterion that distinguishes this product from the free amino acid or other salt forms (e.g., hydrochloride) available for comparator compounds.

Head-to-Head Quantitative Differentiation Evidence for 3-Fluoro-D-(2-²H)alanine Benzenesulphonate vs. Its Closest Analogs


Cα-Deuteration Confers a Kinetic Isotope Effect of 2.8 on D-Amino Acid Oxidase Metabolism vs. Non-Deuterated 3-Fluoro-D-alanine

The site-specific deuteration at the Cα position of 3-fluoro-D-(2-²H)alanine produces a substantial primary kinetic isotope effect on the rate of oxidation by D-amino acid oxidase (DAO), the primary metabolic enzyme responsible for conversion of 3-fluoro-D-alanine to 3-fluoropyruvate and subsequent defluorination. The measured in vitro KIE (k_H/k_D) for DAO-catalyzed oxidation of the Cα‑H vs. Cα‑D bond was 2.8 . Consistent with this in vitro effect, the in vivo consequence in an open-system pharmacokinetic model was a twofold reduction in total fluoride ion generation relative to the non-deuterated parent compound 3-fluoro-D-alanine . This reduction in fluoride and 3-fluorolactate burden was the mechanistic basis for proceeding to clinical evaluation with the deuterated analog rather than the non-deuterated form, which generated unacceptably high levels of the neurotoxic metabolite 3-fluorolactate in chronic toxicology studies .

Deuterium Kinetic Isotope Effect D-Amino Acid Oxidase Metabolic Stability Fluoride Release Drug Metabolism

D-Enantiomer Retains Full In Vivo Antibacterial Protection While the L-Enantiomer Is Lethal at Moderate Doses

The antibacterial activity of 3-fluoroalanine is strictly stereochemistry-dependent in vivo. The foundational Merck patent (US 4,028,405) explicitly states that while in vitro antibacterial activity of the D- and L‑isomers may be comparable, in vivo the D‑isomer retains its antibacterial properties and protects the infected animal, whereas the L‑isomer lacks protective ability and is lethal to infected animals at only moderate dose levels . This enantioselective toxicity establishes the absolute requirement for enantiomerically pure D‑configuration in any compound intended for in vivo antibacterial studies or for use as a reference standard where stereochemical identity must match the biologically active form that advanced to clinical investigation.

Enantioselective Toxicity D-Amino Acid In Vivo Antibacterial Alanine Racemase Stereochemistry

Combination with Cycloserine Yields Synergistic Antibacterial Activity Up to 15-Times That of Either Component Alone

The deuterated 3-fluoro-D-alanine compound, alone or as the benzenesulphonate salt, exhibits a remarkable synergistic antibacterial effect when combined with cycloserine-type autoantagonist inhibitors. US Patent 4,031,231 (Merck & Co.) teaches that the combination of a 3-fluoro-D-alanine-type compound (explicitly including deutero analogs and pharmacologically acceptable salts) with a cycloserine-type autoantagonist inhibitor produces antibacterial potency as much as fifteen times that of the individual components . This synergy has been characterized as effective against a wide range of non-mycobacterial organisms, exceeding the activity of either fludalanine or cycloserine alone .

Antibacterial Synergy D-Cycloserine Alanine Racemase Combination Therapy Gram-Negative Bacteria

Benzenesulphonate Salt Provides a Defined, Crystalline Counterion vs. the Hydrochloride or Free Amino Acid Forms Available for Non-Deuterated Comparators

The benzenesulphonate salt of 3-fluoro-D-(2-²H)alanine represents a specific counterion choice intended to confer favorable solid-state properties for pharmaceutical formulation and analytical reference standard use. While the free amino acid (CAS 35523-45-6) and hydrochloride salt of 3-fluoro-D-alanine are commercially available for the non-deuterated comparator, the benzenesulphonate salt of the deuterated D‑enantiomer is the form directly associated with the Merck development candidate MK‑0641. The benzenesulphonate counterion influences crystallinity, hygroscopicity, aqueous solubility, and long-term chemical stability under storage conditions, and its presence must be accounted for in quantitative analytical methods (e.g., elemental analysis, titration, mass balance calculations). The defined stoichiometry (1:1 amino acid:benzenesulphonic acid) provides a molecular weight of 266.27 g/mol for the benzenesulphonate salt vs. 108.05 g/mol for the free deuterated amino acid, a factor critical for accurate molarity calculations in biological assays .

Salt Form Selection Benzenesulphonate Crystalline Form Pharmaceutical Salt Reference Standard

Primary Metabolism Through Fluoropyruvate/Fluorolactate Pathway Is Quantitatively Characterized, Enabling Pharmacokinetic Modeling Not Available for Non-Deuterated or Racemic Forms

The metabolic fate of the deuterated compound (DFA, fludalanine) has been rigorously characterized in a dedicated Drug Metabolism and Disposition study, providing quantitative time-course data for the primary metabolites fluoropyruvate (FP) and fluorolactate (FL) in rat and monkey . Key findings include: maximum serum FL concentrations in the rat appear approximately 1 hour post-dose and remain relatively constant for several hours; peak FL concentration is proportional to the administered dose; and repeated daily dosing causes neither saturation nor induction of the metabolic pathways . A GC-MS assay with chemical ionization mass spectrometric detection was validated for both FP and FL, and an enzymic method specific for L-(+)-FL was used to confirm stereochemical identity of the circulating metabolite . This level of metabolic characterization, including the equilibrium between FP and FL pools and the demonstration that pyruvate dehydrogenase complex produces equimolar fluoride from FP, provides a quantitative framework for interpreting in vivo pharmacology that is absent for the non-deuterated, racemic, or L‑enantiomer forms of 3-fluoroalanine.

Pharmacokinetics Fluoropyruvate Fluorolactate GC-MS Assay Metabolic Pathway

Optimal Research and Industrial Application Scenarios for 3-Fluoro-D-(2-²H)alanine Benzenesulphonate Based on Quantitative Differentiation Evidence


In Vivo Pharmacological Studies Requiring Minimized Fluoride-Associated Toxicity

The twofold reduction in systemic fluoride generation relative to non-deuterated 3-fluoro-D-alanine makes 3-fluoro-D-(2-²H)alanine benzenesulphonate the preferred form for rodent or non-rodent in vivo pharmacology studies where cumulative fluoride ion release or 3-fluorolactate neurotoxicity could confound efficacy readouts or survival endpoints. The published pharmacokinetic dataset from Darland et al. (1986) further provides validated bioanalytical methods (GC‑MS for fluoropyruvate and fluorolactate) that enable direct metabolite monitoring without requiring de novo assay development.

Combination Antibacterial Susceptibility Testing with Cycloserine or Cycloserine-Type Agents

The documented up to 15‑fold synergistic antibacterial effect when 3-fluoro-D-alanine-type compounds (including the deutero analog) are combined with cycloserine-type autoantagonist inhibitors positions this compound as the reference standard for checkerboard synergy assays, fractional inhibitory concentration (FIC) index determinations, and mechanistic studies of dual alanine racemase/D‑alanine:D‑alanine ligase inhibition strategies. The benzenesulphonate salt form provides a defined, weighable solid for accurate molarity calculations in synergy testing.

Enantioselective Alanine Racemase Mechanistic Studies and Irreversible Inhibitor Characterization

The strict D‑stereochemistry requirement for in vivo antibacterial activity—with the L‑isomer being lethal at moderate doses in infected animals —makes enantiomerically pure 3-fluoro-D-(2-²H)alanine benzenesulphonate the essential active enantiomer for time-dependent irreversible inhibition assays, enzyme-inactivator adduct characterization (e.g., active-site Lys‑pyridoxal phosphate adduct identification), and crystallographic studies of the inhibitor-bound racemase. Any contamination with the L‑enantiomer would introduce a toxicologically active impurity that could produce artifacts in cell-based or in vivo mechanistic experiments.

Analytical Reference Standard for Deuterated Fluorinated Amino Acid Quantification

With a well-defined molecular formula (C₉H₁₂FNO₅S), molecular weight (266.27 g/mol), and 1:1 amino acid:benzenesulphonic acid stoichiometry , this compound can serve as a primary reference standard for LC‑MS/MS method development targeting deuterated β‑fluoroamino acids in biological matrices. The deuterium label provides a mass shift (+1 Da at Cα) that can be exploited as an internal standard or for stable-isotope dilution assays, and the benzenesulphonate counterion offers a strong UV chromophore (λ_max ≈ 220–260 nm) for HPLC‑UV detection when free amino acid detection sensitivity is limiting.

Quote Request

Request a Quote for 3-Fluoro-D-(2-2H)alanine benzenesulphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.